1-[(4-aminophenyl)methyl]piperidin-2-one dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-[(4-aminophenyl)methyl]piperidin-2-one dihydrochloride typically involves the reaction of 4-aminobenzyl chloride with piperidin-2-one under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Chemical Reactions Analysis
1-[(4-aminophenyl)methyl]piperidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-[(4-aminophenyl)methyl]piperidin-2-one dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-aminophenyl)methyl]piperidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(4-aminophenyl)methyl]piperidin-2-one dihydrochloride can be compared with other piperidine derivatives, such as:
1-benzylpiperidin-2-one: Similar in structure but lacks the amino group on the benzyl ring.
4-aminopiperidine: Contains an amino group on the piperidine ring but lacks the benzyl group.
Piperidin-2-one: The parent compound without any substituents on the piperidine ring.
Properties
CAS No. |
2551117-98-5 |
---|---|
Molecular Formula |
C12H18Cl2N2O |
Molecular Weight |
277.2 |
Purity |
95 |
Origin of Product |
United States |
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